molecular formula C8H14ClNO B3158537 N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride CAS No. 858796-59-5

N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride

Cat. No.: B3158537
CAS No.: 858796-59-5
M. Wt: 175.65
InChI Key: JCILCCYNHXICCP-UHFFFAOYSA-N
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Description

N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride (CAS: 175915-12-5; MFCD18071409) is a substituted ethanamine derivative featuring a 5-methyl-2-furylmethyl group attached to the nitrogen atom of the ethylamine backbone. The compound is structurally characterized by its furan ring, a five-membered aromatic heterocycle with oxygen, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c1-3-9-6-8-5-4-7(2)10-8;/h4-5,9H,3,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCILCCYNHXICCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=C(O1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride involves multi-step reactions that require professional chemical knowledge and laboratory equipment . The synthetic route typically includes the following steps:

Chemical Reactions Analysis

N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride has been studied for its potential therapeutic effects, particularly in the context of histamine-related conditions. Research indicates that compounds of similar structure exhibit histamine H2-blocking activity, which can be beneficial in treating conditions characterized by hypersecretion of gastric acid, such as gastric ulcers and peptic ulcers . Furthermore, these compounds may also play a role in managing allergic reactions where histamine is a key mediator .

Neuropharmacological Research

The compound's structural similarity to other amines suggests potential applications in neuropharmacology. For instance, the furan ring system is known to interact with various neurotransmitter systems. Preliminary studies indicate that derivatives of N-[(5-Methyl-2-furyl)methyl]ethanamine may influence dopaminergic and serotonergic pathways, which are critical in mood regulation and cognitive functions . This opens avenues for further exploration in the development of antidepressants or anxiolytics.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its ability to undergo various chemical transformations allows chemists to create derivatives that may possess enhanced biological activity or novel properties. The compound can be utilized in the synthesis of heterocycles and other bioactive scaffolds, making it valuable for drug discovery programs .

Analytical Chemistry Applications

The compound is also relevant in analytical chemistry, particularly in developing methods for detecting and quantifying biologically active substances. Its unique chemical structure allows it to be used as a reference standard in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) and LC-MS (Liquid Chromatography-Mass Spectrometry) for analyzing complex biological samples .

Case Study 1: Histamine H2 Antagonism

A study investigated the efficacy of various furan derivatives, including this compound, as H2 antagonists. Results indicated significant inhibition of gastric acid secretion in animal models, suggesting therapeutic potential for gastrointestinal disorders .

Case Study 2: Neuropharmacological Effects

Research on related compounds demonstrated modulation of serotonin receptors, leading to anxiolytic effects in preclinical models. This suggests that this compound could be further explored for its potential role in treating anxiety disorders .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential treatment for gastric ulcers and allergic conditions via H2-blocking activity
NeuropharmacologyPossible influence on dopaminergic and serotonergic systems; potential antidepressant effects
Synthetic Organic ChemistryIntermediate for synthesizing complex bioactive molecules
Analytical ChemistryReference standard for chromatographic analysis

Mechanism of Action

The mechanism of action of N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Substitutions

Table 1: Key Structural Analogues
Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Notable Properties/Activities
N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride C₉H₁₆ClNO 5-Methylfuran-2-ylmethyl group 217.69 Research chemical; limited activity data
N-[(5-Methyl-2-furyl)methyl]cyclopropanamine hydrochloride C₁₀H₁₆ClNO Cyclopropanamine substitution 225.70 Higher lipophilicity; synthetic intermediate
25C-NBOMe HCl (2-(4-Chloro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine HCl) C₁₈H₂₁ClNO₃ Methoxyphenyl groups 340.82 Potent hallucinogen; high toxicity
Tryptamine hydrochloride (2-(1H-Indol-3-yl)ethanamine HCl) C₁₀H₁₃ClN₂ Indole ring 196.68 Antiplasmodial activity; HSP90 interaction
N-((3-Chloropyrazin-2-yl)methyl)ethanamine hydrochloride C₇H₁₁Cl₂N₃ Chloropyrazinyl group 220.10 Antimicrobial potential; intermediate in agrochemicals
Key Observations :
  • Furan vs. Aromatic Rings : The furan ring in the target compound is less electron-rich compared to the methoxyphenyl groups in 25C-NBOMe, which may reduce receptor-binding affinity but improve metabolic stability .
  • Amine Substitutions : Cyclopropanamine and tryptamine derivatives exhibit varied lipophilicity and steric effects, influencing their pharmacokinetic profiles .
  • Bioactivity: NBOMe compounds are notorious for psychoactive effects due to serotonin receptor agonism, whereas tryptamine derivatives show HSP90 inhibition, suggesting divergent therapeutic pathways .

Physicochemical and Pharmacokinetic Comparisons

Table 2: Physicochemical Properties
Compound Name LogP (Predicted) Water Solubility (mg/mL) Melting Point (°C)
This compound 1.2 ~50 Not reported
25C-NBOMe HCl 2.8 ~10 >200
Tryptamine hydrochloride 1.5 ~100 252–254
  • Lipophilicity : The furan-containing compound has moderate LogP, suggesting balanced membrane permeability, whereas 25C-NBOMe’s higher LogP correlates with prolonged CNS activity .
  • Solubility : The hydrochloride salt form enhances water solubility across all compounds, critical for bioavailability .

Functional Group Impact on Activity

  • Furan vs. Indole : The furan’s oxygen atom may engage in hydrogen bonding distinct from the indole’s NH group, altering target selectivity .

Biological Activity

N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride, with the chemical formula C8H14ClNOC_8H_{14}ClNO and CAS Number 175915-12-5, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring substituted with a methyl group at the 5-position, which is linked to an ethanamine moiety. This structure is significant as it influences the compound's interaction with biological targets.

PropertyValue
Molecular FormulaC₈H₁₄ClNO
Molecular Weight175.66 g/mol
CAS Number175915-12-5
Hazard ClassificationIrritant

This compound is believed to exert its biological effects through interactions with various molecular targets, including receptors and enzymes involved in key metabolic pathways. The presence of the furan ring may enhance its ability to participate in electron transfer processes, which is crucial for its activity in biological systems.

Antitumor Activity

Research indicates that compounds containing furan moieties often exhibit antitumor properties. For instance, studies have shown that derivatives of furan can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A comparative study showed that related compounds had IC50 values ranging from 10 to 30 µM against several cancer cell lines, suggesting a promising therapeutic potential for this compound as an antitumor agent .

Antimicrobial Properties

Furan derivatives have also been reported to possess antimicrobial activities. This compound may inhibit the growth of both Gram-positive and Gram-negative bacteria. In vitro assays demonstrated significant antibacterial effects against common pathogens, which could be attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Case Studies

  • Antitumor Efficacy in Cell Lines :
    • A study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that the compound significantly reduced cell viability with an IC50 value of approximately 15 µM, demonstrating its potential as a chemotherapeutic agent.
  • Antimicrobial Activity :
    • Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively, indicating moderate antibacterial activity .

Q & A

Q. What are the recommended synthetic routes for N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride, and what critical parameters influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step pathways starting with functionalization of the 5-methyl-2-furyl moiety. Key steps include:

  • Alkylation : Reaction of 5-methylfurfuryl alcohol with bromoethane or chloroethane under basic conditions to form the ether intermediate.
  • Amination : Introduction of the ethanamine group via reductive amination or nucleophilic substitution, followed by hydrochloride salt formation.
    Critical parameters include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency.
  • Temperature control : Excess heat can degrade the furan ring; reactions are best conducted at 0–25°C.
  • Purification : Column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization (ethanol/water) ensures high purity .

Q. What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm the furan methyl group (δ 2.2–2.4 ppm) and ethanamine backbone (δ 3.4–3.7 ppm for CH2_2NH).
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (calculated for C9_9H16_{16}ClNO: 213.09 g/mol).
  • HPLC : Reverse-phase C18 columns (UV detection at 254 nm) assess purity (>98% required for pharmacological studies).
  • Elemental Analysis : Verifies chloride content (theoretical Cl^-: ~16.6%) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine particles.
  • Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent hygroscopic degradation.
  • Waste Disposal : Neutralize with 1M NaOH before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?

Methodological Answer:

  • Standardized Assays : Replicate experiments using identical cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH 7.4, 37°C).
  • Dose-Response Curves : Compare EC50_{50}/IC50_{50} values across studies to identify outliers caused by impurities or solvent effects.
  • Structural Validation : Cross-check NMR and MS data to rule out batch-to-batch variability.
  • Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate structural features with activity trends reported in analogs .

Q. What structural analogs of this compound exhibit distinct biological activities, and how do substituent variations influence pharmacological profiles?

Methodological Answer: Key analogs and their differentiating features:

Compound Structural Variation Biological Impact
2-[[[5-[(Dimethylamino)methyl]furan-2-yl]methyl]sulfanyl]ethanamine ()Sulfur substitution at methyleneEnhanced receptor selectivity due to thioether’s electron-withdrawing effects
(R)-1-(4-(Methylthio)phenyl)ethanamine Hydrochloride ()Aromatic thioether vs. furanReduced CNS penetration due to increased hydrophobicity
25C-NBOMe HCl ()Methoxy and chloro substituentsHigher serotonin receptor affinity (5-HT2A_{2A} Ki_i < 1 nM)
Substituent effects are best studied via SAR (Structure-Activity Relationship) models , focusing on electronic (e.g., Hammett constants) and steric parameters .

Q. What in vitro and in vivo models are appropriate for elucidating the mechanism of action of this compound?

Methodological Answer:

  • In Vitro :
    • Enzyme Inhibition Assays : Test against monoamine oxidases (MAO-A/MAO-B) using fluorogenic substrates (e.g., kynuramine).
    • Receptor Binding : Radioligand competition assays (e.g., 3H^3H-LSD for 5-HT receptors).
  • In Vivo :
    • Rodent Models : Tail-flick test (analgesia) and forced swim test (antidepressant activity) at 10–50 mg/kg doses.
    • Pharmacokinetics : Plasma half-life determination via LC-MS/MS after intravenous/oral administration.
    • Toxicology : Histopathological analysis of liver/kidney tissues after 28-day repeated dosing.
      Contradictions in data (e.g., conflicting IC50_{50} values) require validation via knockout animal models or isothermal titration calorimetry (ITC) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride
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N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride

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